molecular formula C12H10BrNO2S B14915909 (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

Cat. No.: B14915909
M. Wt: 312.18 g/mol
InChI Key: YXMOSYFNCXFAEV-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromofuran moiety and a dihydrothienopyridine core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including coupling with a thienopyridine derivative under specific conditions such as the presence of a base and a suitable solvent. The final step often involves the formation of the methanone linkage through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

The compound has potential applications in biology, particularly in the study of enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or reactivity. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromofuran and dihydrothienopyridine moieties allow the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
  • (5-Iodofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
  • (5-Methylfuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

Uniqueness

What sets (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone apart from similar compounds is its bromine atom, which can participate in unique substitution reactions. This feature allows for the creation of a wide variety of derivatives, each with potentially different biological or chemical properties.

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

(5-bromofuran-2-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

InChI

InChI=1S/C12H10BrNO2S/c13-11-2-1-9(16-11)12(15)14-5-3-10-8(7-14)4-6-17-10/h1-2,4,6H,3,5,7H2

InChI Key

YXMOSYFNCXFAEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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